molecular formula C6H10ClN B2586181 (S)-2-Ethynylpyrrolidine hydrochloride CAS No. 1314937-87-5; 190602-33-6

(S)-2-Ethynylpyrrolidine hydrochloride

Cat. No.: B2586181
CAS No.: 1314937-87-5; 190602-33-6
M. Wt: 131.6
InChI Key: JCPYAASBKIGFSE-FYZOBXCZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-Ethynylpyrrolidine hydrochloride is a chiral pyrrolidine derivative characterized by an ethynyl (-C≡CH) group at the 2-position of the pyrrolidine ring and an (S)-stereochemical configuration. This compound serves as a versatile building block in medicinal chemistry and organic synthesis, particularly in click chemistry applications due to its alkyne functionality. Its hydrochloride salt form enhances solubility in polar solvents, making it suitable for pharmaceutical formulations.

Properties

CAS No.

1314937-87-5; 190602-33-6

Molecular Formula

C6H10ClN

Molecular Weight

131.6

IUPAC Name

(2S)-2-ethynylpyrrolidine;hydrochloride

InChI

InChI=1S/C6H9N.ClH/c1-2-6-4-3-5-7-6;/h1,6-7H,3-5H2;1H/t6-;/m1./s1

InChI Key

JCPYAASBKIGFSE-FYZOBXCZSA-N

SMILES

C#CC1CCCN1.Cl

solubility

not available

Origin of Product

United States

Comparison with Similar Compounds

Structural Features and Molecular Properties

Compound Name Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol) Key Applications/Properties
(S)-2-Ethynylpyrrolidine HCl Ethynyl (-C≡CH) at C2, (S)-configuration C₆H₁₀ClN 147.60 Click chemistry, drug intermediates
(2S,4R)-Ethyl 4-Hydroxypyrrolidine-2-Carboxylate HCl [] Ethyl ester, hydroxyl at C4, (2S,4R)-configuration C₈H₁₆ClNO₃ 217.67 Peptide synthesis, chiral auxiliaries
Ethyl Pyrrolidine-2-Carboxylate HCl [] Ethyl ester at C2, no stereospecific substituents C₇H₁₄ClNO₂ 187.64 Organic intermediates, proline analogs
(S)-(2-Methylpyrrolidin-2-yl)methanol HCl [] Methyl and hydroxymethyl at C2, (S)-configuration C₆H₁₄ClNO 163.63 Pharmacological studies, receptor ligands
2-(Pyrrolidin-2-yl)pyrimidine HCl [] Pyrimidine ring fused to pyrrolidine C₈H₁₃ClN₄ 200.67 Serotonin receptor antagonists (e.g., SB-269970)

Functional and Reactivity Differences

  • Alkyne Reactivity : The ethynyl group in (S)-2-Ethynylpyrrolidine HCl enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a reaction absent in ester- or hydroxyl-substituted analogs like those in and .
  • Stereochemical Influence : The (S)-configuration in the target compound contrasts with the (2S,4R) diastereomer in , which is critical for enantioselective synthesis in drug development .
  • Hydrogen Bonding : Hydroxyl and ester groups in analogs (e.g., ) enhance solubility and hydrogen-bonding interactions, whereas the ethynyl group prioritizes covalent bond formation .

Research Findings and Trends

Recent studies highlight the following:

  • Stability Considerations: Hydrochloride salts of pyrrolidine derivatives generally exhibit improved thermal stability compared to free bases, as noted in RP-HPLC analyses (e.g., ) .

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